molecular formula C14H13FN2O2 B12240984 3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide

3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide

Cat. No.: B12240984
M. Wt: 260.26 g/mol
InChI Key: HZMVGHOLKPRGFE-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-methoxy-5-methylphenylamine. This can be achieved through the nitration of 2-methoxy-5-methylbenzene followed by reduction.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-fluoropyridine-4-carboxylic acid. This step usually requires the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-fluoro-N-(2-hydroxy-5-methylphenyl)pyridine-4-carboxamide.

    Reduction: Formation of 3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-amine.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and the methoxy group play crucial roles in enhancing the binding affinity and specificity of the compound. The carboxamide linkage facilitates the formation of hydrogen bonds with the target, thereby stabilizing the compound-target complex. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-methoxyphenyl)pyridine-4-carboxamide
  • 3-fluoro-N-(2-methylphenyl)pyridine-4-carboxamide
  • 3-fluoro-N-(2-methoxy-5-chlorophenyl)pyridine-4-carboxamide

Uniqueness

3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the fluorine atom and the pyridine ring makes this compound distinct from its analogs, potentially offering unique properties and applications.

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

3-fluoro-N-(2-methoxy-5-methylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H13FN2O2/c1-9-3-4-13(19-2)12(7-9)17-14(18)10-5-6-16-8-11(10)15/h3-8H,1-2H3,(H,17,18)

InChI Key

HZMVGHOLKPRGFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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